Larsucosterol

Description

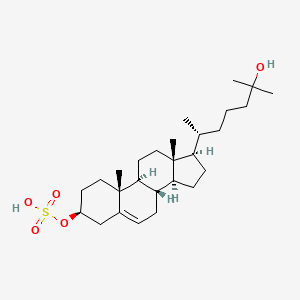

Structure

3D Structure

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5S/c1-18(7-6-14-25(2,3)28)22-10-11-23-21-9-8-19-17-20(32-33(29,30)31)12-15-26(19,4)24(21)13-16-27(22,23)5/h8,18,20-24,28H,6-7,9-17H2,1-5H3,(H,29,30,31)/t18-,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUZYOCNZPYXOA-ZHHJOTBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884905-07-1 | |

| Record name | Larsucosterol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884905071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LARSUCOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGX2V7MGMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Larsucosterol: An Endogenous Sulfated Oxysterol as a Novel Epigenetic Regulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Larsucosterol, an endogenous sulfated oxysterol, has emerged as a promising therapeutic candidate with a unique mechanism of action centered on epigenetic modulation. Identified as 25-hydroxycholesterol 3-sulfate (25HC3S), this molecule acts as a potent inhibitor of DNA methyltransferases (DNMTs), enzymes critical in the regulation of gene expression. By inhibiting DNA methylation, this compound can modulate signaling pathways associated with lipid metabolism, inflammation, and cell survival. This technical guide provides a comprehensive overview of this compound, including its core mechanism, key signaling pathways, quantitative preclinical and clinical data, and detailed experimental protocols for its study.

Introduction to this compound

This compound (also known as DUR-928) is a naturally occurring, sulfated oxysterol that has garnered significant attention for its therapeutic potential in a range of metabolic and inflammatory diseases, particularly those affecting the liver.[1] Unlike many synthetic drugs, this compound is an endogenous molecule, suggesting a favorable safety profile. Its primary role as an epigenetic regulator distinguishes it from other therapies, offering a novel approach to treating complex multifactorial diseases.[2]

Mechanism of Action: Epigenetic Modulation

The central mechanism of action of this compound is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] In pathological states such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), hypermethylation of CpG islands in the promoter regions of key genes can lead to their silencing.[3] This aberrant gene silencing contributes to cellular dysfunction, including increased lipid accumulation, inflammation, and apoptosis.[1][3]

This compound directly binds to and inhibits the activity of DNMTs, leading to a reduction in DNA hypermethylation.[4] This epigenetic "reset" allows for the re-expression of genes involved in critical cellular signaling pathways, thereby restoring cellular homeostasis.[1]

Key Signaling Pathways Modulated by this compound

By altering the epigenetic landscape, this compound influences several key signaling pathways implicated in liver disease:

-

Calcium/AMP-Activated Protein Kinase (AMPK) Signaling Pathway: this compound treatment leads to the demethylation and subsequent upregulation of genes within the Calcium-AMPK pathway.[1] Activated AMPK plays a crucial role in regulating cellular energy metabolism, including the inhibition of lipid biosynthesis.

-

MAPK/ERK Signaling Pathway: This pathway, involved in cell survival and proliferation, is also positively regulated by this compound through epigenetic modification.[1]

-

PI3K/Akt Signaling Pathway: Upregulation of genes in the PI3K/Akt pathway by this compound contributes to enhanced cell survival and anti-apoptotic effects.[1]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)/IκB Signaling Pathway: this compound has been shown to increase the expression of PPARγ, a nuclear receptor that plays a key role in suppressing inflammation.[1] This is achieved by inhibiting the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]

The interplay of these pathways results in the multifaceted therapeutic effects of this compound, including reduced lipotoxicity, decreased inflammation, and improved cell survival.[5]

Signaling Pathway of this compound

Quantitative Data

Preclinical Data

This compound has demonstrated potent inhibitory activity against DNMT enzymes in in vitro assays.

| Enzyme | IC50 (µM) |

| DNMT1 | 4.04 |

| DNMT3a | 3.03 |

| DNMT3b | 9.05 |

| Table 1: Inhibitory concentration (IC50) of this compound against recombinant human DNMT enzymes. |

Clinical Data

A Phase 2a open-label study evaluated the safety and efficacy of this compound in patients with moderate to severe AH.[6]

| Parameter | Result |

| Survival (28-day) | 100% survival in all 19 treated patients.[3] |

| Safety | Well-tolerated at all doses (30, 90, and 150 mg); no drug-related serious adverse events.[3][6] |

| Hospital Discharge | 74% of patients were discharged within 4 days after a single dose.[3] |

| Bilirubin Levels | Rapid and significant reductions from baseline at Day 7 and Day 28.[3][6] |

| MELD Score | Reductions from baseline observed at Day 7 and Day 28.[3][6] |

| Lille Score | 89% of subjects had a Lille score <0.45 at Day 7, indicating a good response to treatment.[6] |

| Table 2: Key outcomes from the Phase 2a study of this compound in AH. |

The AHFIRM trial was a randomized, double-blind, placebo-controlled study in 307 patients with severe AH.[5]

| Endpoint | This compound 30 mg vs. Placebo | This compound 90 mg vs. Placebo |

| 90-Day Mortality Reduction (Global) | 41% (p=0.070)[5] | 35% (p=0.126)[5] |

| 90-Day Mortality or Transplant (Primary Endpoint - Global) | Did not achieve statistical significance.[5] | Did not achieve statistical significance.[5] |

| 90-Day Mortality Reduction (U.S. Patients) | 57% (p=0.014)[5] | 58% (p=0.008)[5] |

| Safety | Well-tolerated with fewer treatment-emergent adverse events than placebo.[5] | Well-tolerated with fewer treatment-emergent adverse events than placebo.[5] |

| Table 3: Topline results from the Phase 2b AHFIRM trial of this compound in severe AH. |

A Phase 1b study in patients with MASH showed promising signals of efficacy.[1]

| Parameter | Result |

| Liver Enzymes | Overall improvement observed.[1] |

| Liver Fat Content | Improvement observed.[1] |

| Serum Lipid Profiles | Overall improvement observed.[1] |

| Liver Stiffness | Overall improvement observed.[1] |

| Table 4: Efficacy signals from the Phase 1b study of this compound in MASH. |

Experimental Protocols

In Vitro DNMT Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound on recombinant DNMTs.

Experimental Workflow for DNMT Inhibition Assay

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 10% glycerol), recombinant human DNMT1, DNMT3a, or DNMT3b enzyme, the methyl donor S-adenosyl-L-[methyl-³H]methionine, and the DNA substrate poly(dI-dC).

-

This compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow for DNA methylation.

-

Reaction Termination and DNA Isolation: Stop the reaction by adding a stop solution (e.g., 2 M HCl). Isolate the methylated DNA by spotting the reaction mixture onto DE81 filter paper and washing with 0.5 M sodium phosphate buffer.

-

Quantification: Measure the amount of incorporated [³H]-methyl groups using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Whole-Genome Bisulfite Sequencing (WGBS) for DNA Methylation Analysis

This protocol outlines the steps for analyzing changes in DNA methylation in hepatocytes treated with this compound.

Experimental Workflow for WGBS

Methodology:

-

Cell Culture and Treatment: Culture human hepatocyte cell line (e.g., Huh-7) in high-glucose media to induce lipid accumulation. Treat cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells using a commercial kit.

-

Library Preparation:

-

Fragment the genomic DNA to the desired size range (e.g., 200-300 bp) using sonication.

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters to the DNA fragments.

-

-

Bisulfite Conversion: Treat the adapter-ligated DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the ligated adapters.

-

Sequencing: Sequence the amplified libraries on a next-generation sequencing platform.

-

Bioinformatic Analysis:

-

Align the sequencing reads to a reference genome.

-

Determine the methylation status of each cytosine.

-

Identify differentially methylated regions (DMRs) between the this compound-treated and control groups.

-

Mitochondrial Membrane Potential Assay

This protocol describes the measurement of mitochondrial membrane potential in hepatocytes using the fluorescent dye Rhodamine 123.

Methodology:

-

Cell Culture and Treatment: Plate hepatocytes (e.g., primary hepatocytes or a relevant cell line) in a multi-well plate. Treat the cells with this compound or a vehicle control for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Rhodamine 123 Staining:

-

Prepare a working solution of Rhodamine 123 (e.g., 1 µM) in a suitable buffer or media.

-

Remove the treatment media and add the Rhodamine 123 working solution to each well.

-

Incubate the cells at 37°C for 30 minutes, protected from light.

-

-

Washing: Gently wash the cells with pre-warmed buffer or media to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths for Rhodamine 123 (e.g., excitation ~488 nm, emission ~525 nm).

-

Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in Rhodamine 123 fluorescence in this compound-treated cells compared to the vehicle control would indicate mitochondrial depolarization, while an increase or maintenance of fluorescence would suggest stabilization of the mitochondrial membrane potential.

Conclusion

This compound represents a novel and promising therapeutic agent with a unique epigenetic mechanism of action. Its ability to inhibit DNMTs and subsequently modulate key signaling pathways involved in lipid metabolism, inflammation, and cell survival provides a strong rationale for its development in the treatment of chronic and acute liver diseases. The quantitative data from preclinical and clinical studies underscore its potential to address the significant unmet medical needs in conditions such as AH and MASH. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this endogenous sulfated oxysterol.

References

- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. durect.com [durect.com]

- 3. DURECT's this compound Shows Promise in Alcohol-Associated Hepatitis Treatment [trial.medpath.com]

- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 5. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]

Epigenetic Modulation by Larsucosterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that functions as a potent epigenetic modulator.[1][2] It is currently under investigation for the treatment of acute and chronic liver diseases, including alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).[2][3][4] The primary mechanism of action for this compound involves the inhibition of DNA methyltransferases (DNMTs), leading to the modulation of gene expression profiles that govern critical cellular processes.[5][6] This document provides a detailed overview of the epigenetic modulation mechanism of this compound, summarizing available quantitative data, outlining general experimental approaches, and visualizing key signaling pathways.

Core Mechanism: Inhibition of DNA Methylation

This compound acts as an inhibitor of all three major DNA methyltransferases: DNMT1, DNMT3a, and DNMT3b.[5][7][8][9] By binding to and inhibiting the activity of these enzymes, this compound prevents the transfer of methyl groups to cytosine bases within CpG dinucleotides in the genome.[5][7] This leads to a reduction in DNA hypermethylation, an epigenetic modification often associated with transcriptional repression.[5][10] The subsequent passive demethylation of promoter regions, specifically the conversion of 5-methylcytosine (5mC) back to cytosine, results in a more open chromatin state, facilitating the transcription of previously silenced genes.[10]

This epigenetic reprogramming modulates the expression of genes involved in crucial signaling pathways associated with:

-

Stress Responses and Cell Survival: Enhancing cellular resilience and preventing apoptosis.[4][5][7]

-

Lipid Biosynthesis: Reducing lipid accumulation and lipotoxicity.[4][5][7][10]

Quantitative Data

Table 1: Efficacy of this compound in the AHFIRM Phase 2b Trial (Overall Population)

| Outcome (at 90 days) | Placebo (Standard of Care) | This compound (30 mg) | This compound (90 mg) |

| Mortality Rate | 24.3% (25/103)[11] | 14.7% (15/102)[11] | 16.7% (17/102)[11] |

| Mortality Reduction | - | 41% (p=0.070)[4] | 35% (p=0.126)[4] |

| Mortality or Liver Transplant | Not Statistically Significant[3][10] | Not Statistically Significant[3][10] | Not Statistically Significant[3][10] |

Table 2: Efficacy of this compound in the AHFIRM Phase 2b Trial (U.S. Patients)

| Outcome (at 90 days) | Placebo (Standard of Care) | This compound (30 mg) | This compound (90 mg) |

| Mortality Reduction | - | 57% (p=0.014)[7][10] | 58% (p=0.008)[7][10] |

Key Signaling Pathways Modulated by this compound

The epigenetic activity of this compound leads to the upregulation of several key signaling pathways that are crucial for cellular homeostasis and protection against injury.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. By demethylating the promoter regions of genes within this pathway, this compound enhances its activity, promoting hepatocyte regeneration and survival.[10]

Caption: this compound's inhibition of DNMTs leads to increased MAPK/ERK pathway gene expression.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism. This compound-mediated demethylation and subsequent upregulation of genes in this pathway contribute to its protective effects against cellular stress and apoptosis.[10]

Caption: this compound promotes cell survival by upregulating the PI3K/Akt pathway.

Calcium-AMPK Pathway

The Calcium/AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. By activating this pathway through epigenetic modulation, this compound helps to restore metabolic balance and reduce lipid accumulation in hepatocytes.[10]

Caption: this compound activates the Calcium-AMPK pathway to restore metabolic balance.

Experimental Protocols

Detailed experimental protocols for studying the epigenetic effects of this compound are not publicly available. However, based on the reported mechanisms, the following standard molecular biology techniques would be employed.

General Workflow for Investigating Epigenetic Effects

Caption: A general experimental workflow to study the epigenetic effects of this compound.

Bisulfite Sequencing for DNA Methylation Analysis

This technique is used to determine the methylation status of individual cytosines in a DNA sequence.

-

Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern.

-

General Protocol Outline:

-

Isolate high-quality genomic DNA from control and this compound-treated cells.

-

Perform bisulfite conversion using a commercial kit.

-

Amplify the target regions using PCR with primers specific for the converted DNA.

-

Sequence the PCR products.

-

Align sequences to a reference genome and quantify methylation levels at CpG sites.

-

RNA-Sequencing for Gene Expression Profiling

RNA-Seq provides a comprehensive, quantitative view of the transcriptome.

-

Principle: Next-generation sequencing is used to determine the abundance of RNA transcripts in a sample.

-

General Protocol Outline:

-

Isolate total RNA from control and this compound-treated cells.

-

Perform quality control to assess RNA integrity.

-

Prepare sequencing libraries, including cDNA synthesis and adapter ligation.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align reads to a reference genome and perform differential gene expression analysis.

-

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is used to identify the genome-wide binding sites of DNA-associated proteins.

-

Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest (e.g., DNMT1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then sequenced.

-

General Protocol Outline:

-

Cross-link proteins to DNA in control and this compound-treated cells.

-

Isolate and shear chromatin.

-

Immunoprecipitate chromatin with an antibody against a specific DNMT.

-

Reverse cross-links and purify the DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Align reads to a reference genome to identify protein binding sites.

-

Conclusion

This compound is a promising therapeutic candidate that exerts its effects through a distinct epigenetic mechanism. By inhibiting DNA methyltransferases, it reverses aberrant hypermethylation and restores the expression of key genes involved in cellular protection, metabolism, and inflammation. The quantitative data from clinical trials, although not yet demonstrating statistical significance in all primary endpoints, show a clinically meaningful trend in reducing mortality in patients with severe alcohol-associated hepatitis.[3][7] Further research is warranted to fully elucidate the downstream consequences of this compound's epigenetic modulation and to translate these findings into effective therapies for a range of liver and metabolic diseases.

References

- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 5. DURECT’S this compound reports mixed data for hepatitis - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DURECT reports positive results from phase 2b AHFIRM trial of this compound in alcohol-associated hepatitis [clival.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. durect.com [durect.com]

- 10. durect.com [durect.com]

- 11. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Larsucosterol: A Novel Epigenetic Regulator Targeting DNA Methyltransferases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Larsucosterol, an endogenous sulfated oxysterol, is emerging as a promising therapeutic agent with a unique mechanism of action centered on the epigenetic regulation of gene expression. This document provides a comprehensive technical overview of this compound's role as a DNA methyltransferase (DNMT) inhibitor. It details the molecular pathways influenced by this inhibition, summarizes key quantitative data from preclinical and clinical studies, and provides insights into the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential in treating a range of diseases, particularly those with an underlying epigenetic dysregulation, such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH).

Introduction to this compound and DNA Methylation

This compound (also known as DUR-928) is a potent, endogenously produced epigenetic modulator.[1][2] Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most critical epigenetic mechanisms is DNA methylation, a process where a methyl group is added to the cytosine base of DNA, typically at CpG sites. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs).[3]

DNA hypermethylation, an aberrant increase in DNA methylation, can lead to the silencing of tumor suppressor genes and other critical genes involved in cellular homeostasis, contributing to the pathogenesis of various diseases, including cancer and metabolic disorders.[3][4] this compound has been identified as an inhibitor of DNMTs, specifically DNMT1, DNMT3a, and DNMT3b.[5][6][7][8] By inhibiting these enzymes, this compound can reduce DNA hypermethylation, leading to the re-expression of silenced genes and the modulation of key cellular signaling pathways.[3][9][10]

Mechanism of Action: Inhibition of DNMTs and Downstream Effects

This compound's primary mechanism of action is the inhibition of DNMT activity.[3][9][10] This inhibition leads to a passive demethylation of CpG sites in the promoter regions of numerous genes, thereby upregulating their expression.[1] RNA-Seq analysis has revealed that this compound treatment in hepatocytes significantly modulates the expression of gene clusters involved in critical cellular processes such as cholesterol and triglyceride metabolism, cell survival, and inflammation.[1]

The downstream effects of DNMT inhibition by this compound are mediated through the reactivation of key signaling pathways, including:

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[11][12] this compound-induced demethylation activates the MAPK/ERK pathway, contributing to its pro-survival and regenerative effects.[1]

-

Calcium-AMPK Signaling Pathway: The AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. By upregulating this pathway, this compound enhances fatty acid oxidation and reduces lipid biosynthesis.[1][13]

-

PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. This compound's activation of the PI3K/AKT pathway is another key contributor to its anti-apoptotic and pro-regenerative properties.[1]

The interplay of these pathways ultimately leads to reduced inflammation, decreased lipotoxicity, and improved cell survival, which are the cornerstones of its therapeutic potential in liver diseases.[4][6][7][8][14][15][16][17][18]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of this compound has been evaluated in several preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Summary of Preclinical Data

| Model System | Key Findings | Reference |

| High Glucose-induced MASLD model in human hepatocytes | Inhibition of DNMTs, conversion of 5mCpG to CpG in promoter regions of 1,074 genes. | [1] |

| Hepatocytes (in vitro) | RNA-Seq analysis showed significant modulation of gene expression in clusters related to cholesterol and triglyceride metabolism, cell survival, and inflammation. | [1] |

Table 2: Summary of Clinical Trial Data for this compound in Alcohol-Associated Hepatitis (AH)

| Trial Phase | Key Endpoints & Results | Reference |

| Phase 2a | 100% survival at 28 days in this compound-treated patients (n=19). | [19] |

| 74% of patients discharged in under 4 days after a single dose. | [19][20] | |

| Rapid reductions in serum total bilirubin levels at Day 7 and Day 28. | [19] | |

| Phase 2b (AHFIRM Trial) | Primary Endpoint (90-day mortality or liver transplant): Not statistically significant. | [6][9][16][17][21] |

| Secondary Endpoint (90-day mortality): | ||

| - 30 mg dose: 41% reduction in mortality (p=0.068) | [14][16] | |

| - 90 mg dose: 35% reduction in mortality (p=0.124) | [14][16] | |

| U.S. Patient Subgroup (76% of trial population): | ||

| - 30 mg dose: 57% reduction in mortality (p=0.014) | [14] | |

| - 90 mg dose: 58% reduction in mortality (p=0.008) | [14] | |

| Safety: Well-tolerated with fewer treatment-emergent adverse events compared to standard of care. | [6][16][17][21] |

Table 3: Summary of Clinical Trial Data for this compound in Metabolic Dysfunction-Associated Steatohepatitis (MASH)

| Trial Phase | Key Findings | Reference |

| Phase 1b | Showed positive signals with no drug-related serious adverse events. | |

| Improvements in liver enzymes, serum lipid profiles, and certain biomarkers. | ||

| Improvement from baseline in insulin resistance and liver stiffness. | ||

| Well-tolerated in all subjects. |

Experimental Protocols

In Vitro DNMT Activity/Inhibition Assay (Colorimetric/Fluorometric)

This type of assay is used to directly measure the enzymatic activity of DNMTs and the inhibitory effect of compounds like this compound.

Principle: A synthetic DNA substrate rich in CpG sites is coated onto a microplate well. Recombinant DNMT enzyme, the methyl donor S-adenosylmethionine (SAM), and the test inhibitor (this compound) are added. The DNMTs methylate the DNA substrate. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine (5-mC). This primary antibody is then detected by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase for colorimetric detection) or a fluorophore. The resulting signal is proportional to the DNMT activity.[5][22][23][24][25]

General Protocol Outline:

-

Substrate Coating: A cytosine-rich DNA substrate is coated onto the wells of a microplate.

-

Reaction Setup: A reaction mixture containing the DNMT enzyme (e.g., DNMT1, DNMT3a, or DNMT3b), SAM, assay buffer, and varying concentrations of this compound or a known inhibitor (positive control) is added to the wells.

-

Incubation: The plate is incubated to allow the methylation reaction to proceed.

-

Washing: The wells are washed to remove unreacted components.

-

Antibody Incubation: A primary antibody specific for 5-mC is added to the wells and incubated.

-

Washing: The wells are washed to remove unbound primary antibody.

-

Secondary Antibody Incubation: An enzyme- or fluorophore-conjugated secondary antibody is added and incubated.

-

Washing: The wells are washed to remove unbound secondary antibody.

-

Signal Development and Detection: A substrate for the enzyme (for colorimetric assays) or a developing solution is added, and the signal (absorbance or fluorescence) is measured using a microplate reader. The percentage of inhibition is calculated relative to the untreated control.

Note: Commercially available kits such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit provide optimized reagents and detailed protocols for this purpose.[5][23][24][25]

Cell-Based DNA Methylation Analysis

To assess the effect of this compound on DNA methylation within a cellular context, various methods can be employed.

4.2.1. Bisulfite Sequencing

Principle: Bisulfite treatment of DNA converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing of the target genomic region allow for the determination of the methylation status of individual CpG sites.[26][27][28]

General Protocol Outline:

-

Cell Culture and Treatment: Cells (e.g., hepatocytes) are cultured and treated with this compound for a specified duration.

-

Genomic DNA Extraction: Genomic DNA is isolated from the treated and control cells.

-

Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite. Commercially available kits are often used for this step to ensure complete conversion and DNA recovery.

-

PCR Amplification: Specific primers are designed to amplify the promoter regions of genes of interest from the bisulfite-converted DNA.

-

Sequencing: The PCR products are then sequenced (e.g., Sanger sequencing for specific loci or next-generation sequencing for genome-wide analysis).

-

Data Analysis: The sequencing data is analyzed to determine the percentage of methylation at each CpG site by comparing the number of cytosine reads (methylated) to the number of thymine reads (converted from unmethylated cytosine).

4.2.2. Methylated DNA Immunoprecipitation (MeDIP)

Principle: This technique involves the use of an antibody that specifically binds to 5-methylcytosine to enrich for methylated DNA fragments from the genome. The enriched DNA can then be quantified by qPCR (MeDIP-qPCR) for specific loci or analyzed by microarray (MeDIP-chip) or next-generation sequencing (MeDIP-seq) for genome-wide methylation patterns.[19][29]

General Protocol Outline:

-

Cell Culture and Treatment: As described for bisulfite sequencing.

-

Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and then fragmented, typically by sonication.

-

Immunoprecipitation: The fragmented DNA is incubated with an anti-5-mC antibody. The antibody-DNA complexes are then captured, for example, using magnetic beads conjugated to a secondary antibody.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the methylated DNA is then eluted.

-

Analysis: The enriched DNA is analyzed by qPCR, microarray, or sequencing to identify the genomic regions that were methylated.

RNA-Seq for Gene Expression Analysis

Principle: RNA sequencing (RNA-Seq) is a powerful method to analyze the entire transcriptome of a cell. In the context of this compound, it is used to identify the genes that are up- or downregulated following DNMT inhibition and subsequent DNA demethylation.[1][30][31]

General Protocol Outline:

-

Cell Culture and Treatment: As previously described.

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells.

-

Library Preparation: The extracted RNA is converted into a library of cDNA fragments suitable for sequencing. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated in response to this compound treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: this compound's mechanism of action.

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound represents a novel therapeutic approach that targets the fundamental epigenetic machinery of the cell. Its ability to inhibit DNMTs and subsequently modulate critical signaling pathways provides a strong rationale for its development in diseases characterized by aberrant DNA methylation. The promising data from clinical trials in alcohol-associated hepatitis, despite not meeting the primary endpoint in the overall population of the AHFIRM trial, highlight its potential, particularly in specific patient subgroups.

Future research should focus on several key areas:

-

Elucidation of Specific Gene Targets: While RNA-Seq has provided a broad overview of gene expression changes, further studies are needed to identify the specific, functionally important genes that are demethylated by this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents could open up new treatment paradigms.

-

Biomarker Development: Identifying biomarkers that can predict patient response to this compound will be crucial for its successful clinical implementation.

-

Exploration of Other Indications: Given its mechanism of action, the therapeutic potential of this compound may extend beyond liver diseases to other conditions with an epigenetic component, such as certain cancers and fibrotic diseases.

References

- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. durect.com [durect.com]

- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 4. durect.com [durect.com]

- 5. epigentek.com [epigentek.com]

- 6. durect.com [durect.com]

- 7. durect.com [durect.com]

- 8. durect.com [durect.com]

- 9. DNA methyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epigenetic therapy for alcoholic hepatitis: can this compound change the treatment landscape? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting AMPK related signaling pathways: A feasible approach for natural herbal medicines to intervene non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacytimes.com [pharmacytimes.com]

- 15. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]

- 16. This compound for the Treatment of Alcohol-Associated Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. Rapid quantification of DNA methylation through dNMP analysis following bisulfite-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epicypher.com [epicypher.com]

- 20. durect.com [durect.com]

- 21. researchgate.net [researchgate.net]

- 22. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. epigentek.com [epigentek.com]

- 24. epigentek.com [epigentek.com]

- 25. epigentek.com [epigentek.com]

- 26. epigentek.com [epigentek.com]

- 27. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 28. DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Targeted DNA Methylation Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 30. 130.239.72.131:3000 [130.239.72.131:3000]

- 31. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Larsucosterol: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol, also known as DUR-928, is an endogenous sulfated oxysterol that has emerged as a promising therapeutic candidate for a range of acute and chronic liver diseases.[1] As an epigenetic modulator, it regulates gene expression without altering the DNA sequence itself.[2][3] Specifically, this compound inhibits DNA methyltransferases (DNMTs), enzymes that are often dysregulated in various disease states, leading to hypermethylation and subsequent cellular dysfunction.[2][4][5] By inhibiting these enzymes, this compound can modulate the expression of genes involved in critical cellular processes such as stress responses, cell death and survival, and lipid biosynthesis.[2][4][6] This mechanism of action may ultimately lead to improved cell survival, reduced inflammation, and decreased lipotoxicity.[2][4][6] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data and experimental methodologies.

Discovery and Synthesis

This compound, chemically known as 25-hydroxycholesterol 3-sulfate (25HC3S), was identified as an endogenous epigenetic regulator.[1][7] Its discovery stemmed from research into the roles of oxysterols and their sulfated metabolites in cellular signaling. While specific details of its initial synthesis are proprietary, it is known to be a synthetic form of the endogenous molecule.[5]

Mechanism of Action: Epigenetic Modulation

This compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2][4][8] In pathological conditions such as alcohol-associated hepatitis (AH) and metabolic dysfunction-associated steatohepatitis (MASH), elevated DNMT activity leads to hypermethylation of DNA.[2][4] This epigenetic modification results in the silencing of genes crucial for cellular health.

By inhibiting DNMTs, this compound reverses this hypermethylation, leading to the re-expression of genes involved in several key signaling pathways:

-

Lipid Metabolism: this compound has been shown to downregulate lipid biosynthetic pathways by decreasing CpG methylation in the promoter regions of key genes.[1] This leads to a reduction in lipid accumulation within hepatocytes.[1]

-

Inflammatory Response: The compound attenuates inflammatory responses induced by agents like lipopolysaccharide (LPS) and TNFα.[1] This is achieved through the regulation of inflammatory signaling pathways.[1]

-

Cell Survival: this compound promotes cell survival by blocking cell death pathways and activating pro-survival signals.[1] It has been shown to facilitate recovery from hepatic injuries by inducing DNA demethylation in the promoter regions of genes associated with the PI3K-Akt and MAPK signaling pathways.[1]

Signaling Pathway Diagram

References

- 1. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. durect.com [durect.com]

- 3. liverdiseasenews.com [liverdiseasenews.com]

- 4. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]

- 5. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis [prnewswire.com]

- 6. pharmacytimes.com [pharmacytimes.com]

- 7. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. durect.com [durect.com]

Larsucosterol: A Deep Dive into its Effects on Lipid Metabolism and Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol, an endogenous sulfated oxysterol, is emerging as a significant regulator of cellular metabolism and inflammatory processes. Acting as an epigenetic modulator, it inhibits DNA methyltransferases (DNMTs), leading to downstream effects on gene expression that govern lipid biosynthesis and inflammatory signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its key signaling pathways.

Core Mechanism of Action: Epigenetic Regulation

This compound's primary mechanism of action lies in its ability to inhibit DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2][3][4][5] This inhibition leads to a reduction in DNA hypermethylation, an epigenetic modification that can silence gene expression.[1][3][5][6][7] By preventing this silencing, this compound modulates the expression of genes involved in critical cellular pathways associated with stress responses, cell death and survival, and, most notably, lipid metabolism and inflammation.[1][2][3][4][5][6][7] This epigenetic modulation ultimately contributes to improved cell survival, reduced inflammation, and decreased lipotoxicity.[1][2][3][4][5][6][7]

Impact on Lipid Metabolism

This compound has demonstrated a significant capacity to downregulate lipid biosynthesis.[8] This is achieved through the epigenetic upregulation of genes within key signaling pathways that control lipid homeostasis.

Key Signaling Pathways

-

Calcium-AMPK Signaling Pathway: this compound's inhibition of DNMTs leads to the demethylation and subsequent upregulation of genes in the Calcium-AMPK signaling pathway.[8] This pathway is a master regulator of energy metabolism, and its activation generally shifts cellular processes from energy storage (lipogenesis) to energy production.

-

SREBP-1c Pathway: this compound has been shown to reduce the mRNA levels of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes the expression of genes involved in fatty acid and triglyceride synthesis.[8] It also suppresses the activation of SREBP-1.[9]

Quantitative Effects on Lipid Profile

The following tables summarize the quantitative effects of this compound on various lipid parameters as observed in preclinical and clinical studies.

Table 1: Effect of this compound on Circulating Lipids in a MASH Mouse Model [8]

| Parameter | Effect |

| Plasma Triglyceride (TG) | Significant decrease |

| Plasma Cholesterol (CHOL) | Significant decrease |

| HDL-C | Significant decrease |

Table 2: Effect of this compound on Hepatic Lipid Metabolism Markers in a MASH Mouse Model [8]

| Gene/Protein | Effect on mRNA Levels | Effect on Protein Levels |

| SREBP-1c | 46% reduction | 74% reduction (nuclear) |

| ACC1 | 57% reduction | 58% reduction (cytoplasmic) |

| FAS | 49% reduction | 47% reduction (cytoplasmic) |

Table 3: Effect of this compound on Cholesterol Biosynthesis in HepG2 Cells [9]

| Parameter | Effect |

| HMG-CoA Reductase mRNA | Dose-dependent decrease |

| Free [¹⁴C] Cholesterol | Dose-dependent decrease |

Attenuation of Inflammatory Responses

This compound exerts potent anti-inflammatory effects by modulating key inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines.[8]

Key Signaling Pathways

-

PPARγ/IκB Signaling Pathway: this compound suppresses inflammatory responses by increasing the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8] Increased PPARγ activity can interfere with the pro-inflammatory NF-κB signaling pathway.

-

NF-κB and TNFα Downregulation: Treatment with this compound has been shown to decrease the levels of Nuclear Factor kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNFα), two central mediators of the inflammatory response.[8]

Quantitative Effects on Inflammatory Markers

While specific percentage reductions in inflammatory markers are not consistently detailed in the provided search results, the literature consistently reports a significant attenuation of inflammatory responses induced by agents like lipopolysaccharide (LPS) and TNFα in macrophages.[8][10][11]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to allow for replication and further investigation.

In Vitro Cholesterol Biosynthesis Assay

-

Cell Line: HepG2 human hepatoma cells.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-25 µM) for a specified duration (e.g., 6-8 hours).

-

Analysis of HMG-CoA Reductase mRNA: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of HMG-CoA reductase.

-

Analysis of Cholesterol Synthesis: Cells are incubated with a radiolabeled precursor, such as [¹⁴C]acetate. After the treatment period, lipids are extracted, and the incorporation of the radiolabel into free cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.

MASH Mouse Model Study

-

Animal Model: An established mouse model of Metabolic Dysfunction-Associated Steatohepatitis (MASH).

-

Treatment Regimen: this compound is administered via injection. An acute treatment regimen may involve two injections within a 14-hour period, with the mice fasted overnight before euthanasia. A chronic regimen may involve injections over a period of several weeks.

-

Blood Chemistry Analysis: Blood samples are collected to measure plasma levels of triglycerides, cholesterol, HDL-C, alanine aminotransferase (ALT), and aspartate aminotransferase (AST).

-

Hepatic Gene and Protein Expression Analysis: Liver tissue is harvested for the analysis of mRNA and protein levels of key lipid metabolism regulators such as SREBP-1c, ACC, and FAS using qRT-PCR and Western blotting, respectively.

Phase 2b AHFIRM Trial in Alcohol-Associated Hepatitis

-

Study Design: A randomized, double-blind, placebo-controlled, international, multi-center trial.

-

Patient Population: Patients with severe alcohol-associated hepatitis (AH).

-

Treatment Arms:

-

This compound 30 mg

-

This compound 90 mg

-

Placebo

-

-

Administration: Intravenous infusion. A second dose may be administered after 72 hours if the patient remains hospitalized. All patients receive supportive care.

-

Primary Endpoint: 90-day incidence of mortality or liver transplantation.

-

Key Secondary Endpoint: 90-day survival.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's impact on lipid metabolism signaling pathways.

Caption: this compound's modulation of inflammatory response pathways.

Caption: A typical experimental workflow for studying this compound in a MASH mouse model.

Conclusion

This compound presents a novel therapeutic approach by targeting the epigenome to favorably modulate lipid metabolism and inflammatory responses. Its ability to inhibit DNMTs and subsequently alter gene expression profiles underscores its potential in treating complex metabolic and inflammatory diseases. The quantitative data from preclinical and clinical studies provide a strong rationale for its continued development. The detailed experimental protocols and pathway visualizations included in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. durect.com [durect.com]

- 2. DURECT Corporation Announces Phase 3 Registrational Trial Design for this compound in Alcohol-associated Hepatitis [prnewswire.com]

- 3. durect.com [durect.com]

- 4. durect.com [durect.com]

- 5. DURECT Corporation Announces Topline Results from Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis with Promising Effect on Mortality [prnewswire.com]

- 6. durect.com [durect.com]

- 7. DURECT Announces Peer-Reviewed Article Accepted for Publication with Additional Data from Previously Completed Phase 2a Study of this compound in Alcohol-Associated Hepatitis [prnewswire.com]

- 8. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

Larsucosterol: An In-depth Examination of its Pro-Survival and Anti-Apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larsucosterol, an endogenous epigenetic regulator, is emerging as a promising therapeutic agent for various liver diseases. Its mechanism of action centers on the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation and subsequent re-expression of genes crucial for cell survival and the suppression of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, with a focus on its impact on cell viability and anti-apoptotic signaling. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's multifaceted effects.

Core Mechanism of Action: Epigenetic Regulation

This compound functions as a potent inhibitor of DNA methyltransferases (DNMT1, DNMT3a, and DNMT3b).[1][2][3][4][5][6] This inhibition leads to a reduction in DNA hypermethylation, an epigenetic modification often associated with gene silencing in pathological states.[1][2][3][4][5][6] By preventing the addition of methyl groups to CpG islands in gene promoter regions, this compound facilitates the re-expression of silenced genes involved in critical cellular processes.[7] RNA-Seq analysis has revealed that this compound treatment in hepatocytes significantly modulates gene expression, upregulating genes associated with cell survival, anti-apoptosis, and antioxidant pathways, while downregulating those involved in lipid biosynthesis.[7]

Impact on Cell Survival and Anti-Apoptotic Pathways

This compound's pro-survival effects are mediated through the upregulation of several key genes and the modulation of critical signaling pathways.

Upregulation of Anti-Apoptotic and Pro-Survival Genes

Through its epigenetic regulatory function, this compound has been shown to increase the expression of several genes that play a vital role in promoting cell survival and inhibiting apoptosis. These include:

-

Dual-Specificity Phosphatases (DUSPs): this compound leads to the demethylation of the promoter regions of DUSP1, DUSP7, and DUSP8 genes, resulting in their increased expression.[7] DUSPs are key negative regulators of the MAPK signaling pathway, and their upregulation can attenuate stress-induced apoptosis.

-

BCL2-associated agonist of cell death (BAD): The search results indicate that this compound treatment affects the expression of this pro-apoptotic member of the Bcl-2 family.[7] By modulating its expression, this compound can shift the balance towards cell survival.

-

CREB5 (cAMP-responsive element-binding protein 5): Increased expression of CREB5, a transcription factor, is observed following this compound treatment.[7] CREB family members are known to be involved in promoting cell survival and proliferation.

-

Peroxiredoxin 6 (PRDX6): This antioxidant enzyme's expression is upregulated by this compound.[7] PRDX6 plays a crucial role in protecting cells from oxidative stress-induced apoptosis.[8][9]

Modulation of Key Signaling Pathways

This compound's influence extends to the modulation of major signaling cascades that govern cell fate:

-

MAPK-ERK Pathway: By upregulating DUSPs, this compound can dephosphorylate and inactivate MAP kinases like JNK and p38, which are often activated in response to cellular stress and can promote apoptosis.[7]

-

Calcium-AMPK Pathway: this compound has been shown to upregulate genes associated with the Calcium-AMPK signaling pathway.[7] The activation of AMPK can promote cell survival under metabolic stress conditions.

-

PI3K-Akt Pathway: The PI3K-Akt signaling pathway is a central regulator of cell survival, and evidence suggests that this compound can activate this pathway through epigenetic modifications.[7]

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies on the impact of this compound on survival and liver function.

Table 1: Preclinical Survival Data

| Model System | Treatment Group | Control Group | Outcome | Citation |

| LPS-induced acute organ injury in mice | This compound | Vehicle | 90% survival rate | [7] |

Table 2: Clinical Trial Mortality Data (AHFIRM Phase 2b Trial)

| Patient Population | This compound Dose | Placebo (Standard of Care) | Outcome (90-Day Mortality Reduction) | p-value | Citation |

| All Patients | 30 mg | Standard of Care | 41% | 0.070 | [2] |

| All Patients | 90 mg | Standard of Care | 35% | 0.126 | [2] |

| U.S. Patients | 30 mg | Standard of Care | 57% | 0.014 | [2] |

| U.S. Patients | 90 mg | Standard of Care | 58% | 0.008 | [2] |

Table 3: Clinical Trial Liver Function Data (Phase 2a)

| Parameter | Patient Population | Treatment | Outcome | Citation |

| Survival | 19 patients with Alcohol-Associated Hepatitis | This compound (30, 90, or 150 mg) | 100% survival at 28 days | [1][10] |

| MELD Score | Patients with moderate AH | This compound | Statistically significant reduction at Day 28 | [1] |

| Serum Bilirubin | Patients with severe AH | This compound | Statistically significant reduction at Day 28 | [1] |

| Lille Score | 8 patients with severe AH | This compound (30 or 90 mg) | Statistically significantly lower than SOC | [1] |

Detailed Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability by measuring mitochondrial metabolic activity.

Materials:

-

Hepatocytes (e.g., primary human hepatocytes or HepG2 cell line)

-

Cell culture medium

-

This compound (at various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis using RT² Profiler PCR Array

This method allows for the simultaneous analysis of a panel of genes related to a specific pathway, such as apoptosis.

Materials:

-

Hepatocytes treated with this compound or vehicle control

-

RNA extraction kit

-

cDNA synthesis kit

-

RT² Profiler PCR Array for apoptosis-related genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

-

Real-time PCR: Mix the cDNA with an appropriate real-time PCR master mix and aliquot into the wells of the RT² Profiler PCR Array.

-

PCR Amplification: Perform the real-time PCR reaction according to the manufacturer's instructions.

-

Data Analysis: Analyze the raw Ct values to determine the fold change in gene expression for each gene on the array in the this compound-treated group compared to the control group.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's core mechanism of action.

Caption: Anti-apoptotic signaling pathways modulated by this compound.

Caption: Experimental workflow for assessing cell viability.

Conclusion

This compound demonstrates a significant therapeutic potential by targeting the epigenetic landscape to promote cell survival and inhibit apoptosis. Its ability to reverse the pathological silencing of key pro-survival genes through DNMT inhibition underscores a novel approach to treating diseases characterized by excessive cell death, particularly in the liver. The modulation of critical signaling pathways like MAPK-ERK and Calcium-AMPK further highlights its multifaceted mechanism of action. While clinical data is promising, further research into the specific downstream effectors of this compound-mediated gene expression will continue to elucidate its full therapeutic potential and guide its clinical development.

References

- 1. Safety, Pharmacokinetics, and Efficacy Signals of this compound (DUR-928) in Alcohol-Associated Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. durect.com [durect.com]

- 3. DURECT Corporation Receives FDA Breakthrough Therapy Designation for this compound in Alcohol-Associated Hepatitis [prnewswire.com]

- 4. DURECT Completes Enrollment in Phase 2b AHFIRM Trial of this compound in Alcohol-Associated Hepatitis [prnewswire.com]

- 5. durect.com [durect.com]

- 6. durect.com [durect.com]

- 7. This compound: endogenous epigenetic regulator for treating chronic and acute liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant peroxiredoxin 6 protein rescues toxicity due to oxidative stress and cellular hypoxia in vitro, and attenuates prion-related pathology in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxiredoxin 6 suppresses ferroptosis in lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. durect.com [durect.com]

The Pharmacodynamics of Larsucosterol: An Epigenetic Approach to Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Larsucosterol (also known as DUR-928) is an endogenous, sulfated oxysterol that is emerging as a promising therapeutic agent for a range of acute and chronic liver diseases.[1] Its unique mechanism of action as an epigenetic modulator distinguishes it from many other therapies in development.[2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular mechanisms, preclinical evidence, and clinical trial data in liver disease.

Mechanism of Action: Epigenetic Regulation through DNMT Inhibition

This compound functions as a potent inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[2] In pathological states such as alcohol-associated hepatitis (AH), DNMTs are often overexpressed, leading to hypermethylation of CpG islands in the promoter regions of key genes. This hypermethylation results in the silencing of genes crucial for cellular protection, lipid metabolism, and inflammatory control.

By inhibiting DNMTs, this compound leads to the demethylation of DNA, thereby reactivating the expression of these critical genes.[2] This epigenetic reprogramming is central to the therapeutic effects of this compound, which include the modulation of signaling pathways involved in stress responses, cell death and survival, and lipid biosynthesis.[2]

The following diagram illustrates the core mechanism of this compound's action at the cellular level.

Key Signaling Pathways Modulated by this compound

Through its epigenetic regulatory function, this compound influences several critical signaling pathways implicated in the pathophysiology of liver disease. Preclinical studies have indicated that this compound induces the demethylation of genes associated with the PI3K-Akt and MAPK signaling pathways.[3]

The diagram below outlines the key signaling cascades affected by this compound.

References

Methodological & Application

Application Notes and Protocols for Larsucosterol Administration in MASH Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Larsucosterol (formerly DUR-928) in mouse models of Metabolic Dysfunction-Associated Steatohepatitis (MASH). The included methodologies are based on established pre-clinical studies and are intended to guide researchers in designing and executing their own experiments.

Introduction

This compound is an endogenous, sulfated oxysterol that acts as an epigenetic modulator. It has demonstrated therapeutic potential in various liver diseases, including MASH.[1] Its mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation and subsequent upregulation of genes involved in crucial cellular pathways that regulate lipid metabolism, inflammation, and cell survival.[1] These pathways include the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK-ERK) and the Calcium/AMP-activated Protein Kinase (Calcium-AMPK) signaling cascades.[1]

MASH Mouse Models

Two common and effective mouse models for studying MASH are the diet-induced model using C57BL/6J mice and the STAM™ model.

Diet-Induced MASH Model (C57BL/6J Mice)

This model recapitulates the key features of human MASH, including steatosis, inflammation, and fibrosis, through prolonged exposure to a high-fat, high-fructose, and high-cholesterol diet.

Protocol for MASH Induction:

-

Animal Strain: Male C57BL/6J mice, 6-8 weeks of age.

-

Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Diet: Switch the mice to a high-fat diet (HFD). A commonly used composition is:

-

40 kcal% from fat (e.g., milk fat or lard)

-

20 kcal% from fructose

-

2% cholesterol by weight

-

Note: The remainder of the caloric content is typically derived from protein and carbohydrates.

-

-

Duration: Maintain the mice on the HFD for a minimum of 16-20 weeks to establish MASH with significant fibrosis.

STAM™ Mouse Model

This model offers a more rapid and consistent progression to MASH and subsequent hepatocellular carcinoma (HCC).

Protocol for STAM™ Model Induction:

-

Animal Strain: Male C57BL/6J mice.

-

Induction:

-

At two days of age, administer a single subcutaneous injection of 200 µg of streptozotocin (STZ) to induce a state of insulin deficiency.

-

At four weeks of age, switch the mice to a high-fat diet (as described above).

-

-

Disease Progression: MASH typically develops by 8-12 weeks of age, with fibrosis becoming prominent thereafter.

This compound Administration Protocols

The following protocols are for the administration of this compound in established MASH mouse models.

Preparation of this compound for Injection

This compound (DUR-928) for injection is typically supplied as a sterile solution of this compound sodium (e.g., 30 mg/mL) containing a solubilizing agent such as hydroxypropyl betadex.[2]

-

Vehicle: Sterile saline (0.9% NaCl) is a suitable vehicle for intraperitoneal injections.

-

Dilution: Based on the desired dosage and the injection volume, dilute the this compound stock solution with sterile saline. For example, to achieve a dose of 10 mg/kg in a 25g mouse with an injection volume of 100 µL, a 2.5 mg/mL working solution would be required.

Acute Administration Protocol

This protocol is designed to assess the rapid effects of this compound on plasma lipid profiles.

-

Mice: Use mice with established MASH.

-

Dosing: Administer two intraperitoneal (IP) injections of this compound within a 14-hour period.

-

Fasting: After the second injection, fast the mice overnight.

-

Endpoint Analysis: Collect blood and tissues for biochemical analysis.

Long-Term Administration Protocol

This protocol is designed to evaluate the chronic therapeutic effects of this compound on MASH progression, including inflammation and fibrosis.

-

Mice: Use mice with established MASH.

-

Dosing: Administer this compound via intraperitoneal (IP) injection once every three days for a duration of six weeks.

-

Diet: Continue to feed the mice the HFD throughout the treatment period.

-

Fasting: At the end of the six-week treatment period, fast the mice for five hours before euthanasia.

-

Endpoint Analysis: Collect blood and tissues for biochemical and histological analysis.

Experimental Workflow

Caption: Experimental workflow for long-term this compound administration in a diet-induced MASH mouse model.

Data Presentation

The following tables summarize the expected quantitative outcomes based on published literature.

Table 1: Effect of Long-Term this compound Administration on Plasma Biomarkers in MASH Mice

| Parameter | MASH Control (Vehicle) | MASH + this compound | % Change |

| Triglycerides (mg/dL) | 150 ± 15 | 105 ± 12 | ↓ 30% |

| Total Cholesterol (mg/dL) | 250 ± 20 | 180 ± 18 | ↓ 28% |

| ALT (U/L) | 120 ± 10 | 70 ± 8 | ↓ 42% |

| AST (U/L) | 180 ± 15 | 100 ± 12 | ↓ 44% |

Values are representative and presented as mean ± SEM.

Table 2: Effect of Long-Term this compound Administration on Liver Histology in MASH Mice

| Parameter | MASH Control (Vehicle) | MASH + this compound | Change |

| NAFLD Activity Score (NAS) | 6.5 ± 0.5 | 3.5 ± 0.4 | ↓ |

| Fibrosis Score (0-4) | 2.8 ± 0.3 | 1.5 ± 0.2 | ↓ |

Values are representative and presented as mean ± SEM.

Signaling Pathways

This compound's therapeutic effects in MASH are mediated through the modulation of key signaling pathways.

Mechanism of Action

Caption: this compound inhibits DNMTs, leading to DNA demethylation and increased gene expression.

Downstream Signaling Pathways

Caption: this compound activates MAPK-ERK and Calcium-AMPK pathways, leading to beneficial downstream effects.

Detailed Experimental Protocols

Biochemical Analysis

-

Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.

-

Plasma Separation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Analyte Quantification: Use commercially available colorimetric assay kits to measure plasma levels of:

-

Triglycerides

-

Total Cholesterol

-

Alanine Aminotransferase (ALT)

-

Aspartate Aminotransferase (AST)

-

-

Liver Homogenate: Homogenize a portion of the liver tissue for the quantification of hepatic triglyceride and cholesterol content.

Histological Analysis

-

Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

-

Paraffin Embedding: Dehydrate the fixed tissue and embed in paraffin.

-

Sectioning: Cut 5 µm sections and mount on glass slides.

-

Staining:

-

Hematoxylin and Eosin (H&E): For the assessment of steatosis, inflammation, and hepatocyte ballooning.

-

Sirius Red: For the visualization and quantification of collagen deposition (fibrosis).

-

-

Scoring:

-

NAFLD Activity Score (NAS): A pathologist blinded to the treatment groups should score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.

-

Fibrosis Score: The Sirius Red stained slides should be scored for fibrosis stage on a scale of 0 to 4.

-

These detailed application notes and protocols provide a comprehensive guide for researchers investigating the therapeutic effects of this compound in preclinical models of MASH. Adherence to these methodologies will facilitate the generation of robust and reproducible data.

References

Unveiling the Impact of Larsucosterol on Liver Cell Fat: A Guide to In Vitro Assessment

For Researchers, Scientists, and Drug Development Professionals

Larsucosterol, an endogenous epigenetic modulator, has emerged as a promising therapeutic candidate for liver diseases characterized by excessive fat accumulation.[1][2][3] Its mechanism centers on the inhibition of DNA methyltransferases (DNMTs), which alters gene expression to reduce lipid biosynthesis and inflammation within hepatocytes.[4][5][6][7][8][9] This document provides detailed application notes and protocols for assessing the effects of this compound on hepatocyte lipid accumulation, tailored for researchers in drug discovery and development.

Mechanism of Action: An Epigenetic Approach to Reducing Liver Fat

This compound functions by inhibiting DNA methyltransferases (DNMT1, 3a, and 3b), leading to the demethylation of CpG islands in the promoter regions of key genes.[1][4] This epigenetic modification upregulates signaling pathways, such as the calcium-AMPK pathway, which in turn suppresses the activity of sterol regulatory element-binding protein-1c (SREBP-1c).[1] SREBP-1c is a master transcriptional regulator of lipogenesis. Its inhibition leads to the downregulation of genes involved in fatty acid and cholesterol biosynthesis, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[1] The culmination of these molecular events is a significant reduction in triglyceride and cholesterol accumulation within hepatocytes.[1]

Caption: this compound's mechanism of action in hepatocytes.

Experimental Protocols for Assessing Hepatocyte Lipid Accumulation

To evaluate the efficacy of this compound in reducing hepatocyte lipid content, a combination of qualitative and quantitative methods is recommended. Below are detailed protocols for three widely used assays.

Oil Red O Staining for Visualization of Neutral Lipids

Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual assessment of lipid accumulation in cultured cells.[10]

Protocol:

-

Cell Culture and Treatment:

-

Seed hepatocytes (e.g., HepG2) on coverslips in a 24-well plate at a density of 100,000 cells per well and incubate for 24 hours.[10]

-

Induce lipid accumulation by treating cells with a steatogenic medium (e.g., supplemented with oleic and palmitic acids).

-

Concurrently, treat designated wells with varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubate for 24-72 hours.

-

-

Fixation and Staining:

-

Aspirate the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).[10]

-

Fix the cells with 10% formalin in PBS for at least 1 hour at room temperature.[11]

-

Remove the fixative and wash the cells with distilled water.[10]

-

Incubate the cells with 60% isopropanol for 5 minutes.[12]

-

Remove the isopropanol and add the working Oil Red O staining solution. Incubate for 15-30 minutes.[10][12]

-

Remove the staining solution and wash with 60% isopropanol briefly, followed by several washes with distilled water until the water is clear.[12]

-

-

Counterstaining and Imaging:

-

(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 1-3 minutes for better visualization of cell morphology.[10][11][12]

-

Wash thoroughly with distilled water.[10]

-

Mount the coverslips onto microscope slides with an aqueous mounting medium.

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.[11]

-

-

Quantification (Optional):

Caption: Experimental workflow for Oil Red O staining.

BODIPY 493/503 Staining for Live-Cell Imaging of Lipid Droplets

BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids and is well-suited for live-cell imaging, allowing for the dynamic monitoring of lipid droplet formation and reduction.[][15][16][][18]

Protocol:

-

Cell Culture and Treatment:

-